molecular formula C8H11ClN2 B12865368 6-Methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride

6-Methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride

Cat. No.: B12865368
M. Wt: 170.64 g/mol
InChI Key: AXWXQMFRCFVCQB-UHFFFAOYSA-N
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Description

6-Methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by its unique pyrrolo[3,2-c]pyridine core structure, which is known to exhibit diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted pyridine, the compound can be synthesized through a series of reactions including alkylation, reduction, and cyclization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature controls to facilitate the cyclization process efficiently .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrrolo[3,2-c]pyridine derivatives, which can exhibit different biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism by which 6-Methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The pathways involved often include signal transduction mechanisms that are crucial for cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride is unique due to its specific substitution pattern and the resulting biological activities. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C8H11ClN2

Molecular Weight

170.64 g/mol

IUPAC Name

6-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine;hydrochloride

InChI

InChI=1S/C8H10N2.ClH/c1-6-4-8-7(5-10-6)2-3-9-8;/h4-5,9H,2-3H2,1H3;1H

InChI Key

AXWXQMFRCFVCQB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CCN2)C=N1.Cl

Origin of Product

United States

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